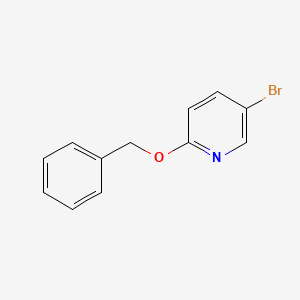

2-Benzyloxy-5-bromopyridine

Description

Significance and Versatility in Organic Synthesis

The strategic placement of the bromo and benzyloxy groups on the pyridine (B92270) ring makes 2-Benzyloxy-5-bromopyridine a highly versatile reagent in organic synthesis. The bromine atom serves as a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds. The benzyloxy group, on the other hand, can be easily cleaved to reveal a hydroxyl group, or it can influence the reactivity of the pyridine ring. This dual functionality allows chemists to construct complex molecular architectures with high precision.

A common synthetic route to this compound involves the reaction of 5-Bromopyridin-2-ol with benzyl (B1604629) bromide. chemsrc.com Another method is the reaction of 2,5-Dibromopyridine (B19318) with benzyl alcohol. chemsrc.com A notable protocol for a related compound, 2-(Benzyloxy)-5-bromopyridine, describes a zinc-mediated O-benzylation of 2-oxo-1,2-dihydropyridines, achieving a high yield of 92%. mdpi.com

Relevance in Pharmaceutical Research and Drug Discovery

In the realm of medicinal chemistry, this compound serves as a crucial building block for the synthesis of biologically active compounds. indiamart.com Its derivatives have been investigated for their potential therapeutic applications. The pyridine scaffold is a common feature in many pharmaceuticals, and the specific substitutions on this compound allow for the fine-tuning of a molecule's biological activity. For instance, it can be a precursor to active pharmaceutical ingredients that target specific biological pathways.

Applications in Agrochemicals and Materials Science

The utility of this compound extends to the development of new agrochemicals and advanced materials. indiamart.comchemimpex.com In agrochemical synthesis, the pyridine core is a key component of many herbicides and pesticides. The specific functional groups of this compound enable the creation of novel active ingredients. chemimpex.com In materials science, it is used in the preparation of functional materials, including polymers and coatings. The ability of this compound to participate in various chemical reactions allows for its integration into complex material systems.

Structural Features and Functional Group Reactivity

The chemical behavior of this compound is dictated by its distinct structural features. The pyridine ring, an aromatic heterocycle, has a nitrogen atom that influences its electronic properties. The bromine atom at the 5-position and the benzyloxy group at the 2-position further modulate the ring's reactivity. indiamart.com

The bromine atom is a good leaving group, making the 5-position susceptible to nucleophilic substitution and a key site for metal-catalyzed cross-coupling reactions. The benzyloxy group is a protecting group for the hydroxyl functionality and can also direct electrophilic substitution reactions. The interplay of these functional groups provides chemists with a powerful tool for constructing complex molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H10BrNO | nih.gov |

| Molecular Weight | 264.12 g/mol | nih.gov |

| CAS Number | 83664-33-9 | nih.gov |

| Appearance | White to Light yellow powder to crystal | |

| Melting Point | 54–55 °C | mdpi.com |

| IUPAC Name | 5-bromo-2-(phenylmethoxy)pyridine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKTVNFZAFTUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455522 | |

| Record name | 2-Benzyloxy-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83664-33-9 | |

| Record name | 2-Benzyloxy-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 5 Bromopyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis of 2-Benzyloxy-5-bromopyridine primarily involves the alkylation of a pyridinone precursor.

Alkylation of Bromopyridin-2(1H)-one with (Bromomethyl)benzene

A common and effective method for synthesizing this compound is through the O-alkylation of a bromo-substituted 2-pyridone. Specifically, the reaction of bromo-2-pyridones with benzyl (B1604629) bromide in the presence of silver carbonate in benzene (B151609) has been shown to produce bromo-2-benzyloxypyridines in high yields, ranging from 95-99%. clockss.org This method is advantageous as it selectively promotes O-alkylation. clockss.org

Another approach involves the reaction of 2-chloropyridine (B119429) with benzyl alcohol and potassium hydroxide (B78521) in toluene (B28343), which yields 2-benzyloxypyridine. d-nb.info This product can then be brominated to obtain the target compound.

The reaction conditions for the alkylation of 5-bromopyridin-2(1H)-one typically involve a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.comchemicalbook.com

Table 1: Reaction Parameters for Alkylation

| Parameter | Value |

|---|---|

| Starting Material | 5-bromopyridin-2(1H)-one |

| Alkylating Agent | (Bromomethyl)benzene (Benzyl Bromide) |

| Base | Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF) or Benzene |

| Catalyst | Silver Carbonate (in Benzene) |

Consideration of Precursors and Starting Materials (e.g., 5-bromopyridin-2(1H)-one)

The primary precursor for the direct synthesis of this compound is 5-bromopyridin-2(1H)-one. chemicalbook.com This compound, also known as 5-bromo-2-hydroxypyridine (B85227), is a crystalline powder. chemicalbook.com Its availability and reactivity are crucial for the successful synthesis of the target molecule.

5-bromopyridin-2(1H)-one can be synthesized through the bromination of 2-pyridone. clockss.org It is important to note that the bromination of 2-pyridone can also yield 3-bromo-2-pyridone as a byproduct. clockss.org

Derivatization Strategies and Precursor Synthesis

The synthesis of derivatives of this compound and related precursors expands the chemical space for various applications.

Synthesis of 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine from 2-(2-(Benzyloxy)ethoxy)pyridine via Bromination

The synthesis of 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine can be achieved through the bromination of its precursor, 2-(2-(Benzyloxy)ethoxy)pyridine. smolecule.com Bromination is a common electrophilic substitution reaction for pyridine (B92270) rings, and various brominating agents can be employed for this transformation. sci-hub.se

Synthesis of 5-(benzyloxy)pyridin-2-amine (B113376) as a Building Block

5-(Benzyloxy)pyridin-2-amine is a valuable building block in medicinal chemistry and organic synthesis. lookchem.com It is a pyridine derivative with a benzyl ether group at the 5-position and an amine group at the 2-position. lookchem.comnih.gov

One synthetic route to this compound involves a multi-step process starting from 5-nitro-2-pyridinamine. This process includes nitration, reduction of the nitro group to an amine, and subsequent benzylation. vulcanchem.com An alternative method is the Suzuki-Miyaura coupling of 5-bromo-2-pyridinamine with 2-(benzyloxy)phenylboronic acid, which can achieve high yields. vulcanchem.com

Synthesis of 2-benzyloxy-5-bromo-pyridine N-oxide

The N-oxide derivative, 2-benzyloxy-5-bromo-pyridine N-oxide, can be synthesized from this compound. google.comsigmaaldrich.com The oxidation is typically carried out using an oxidizing agent such as perbenzoic acid in a suitable solvent like chloroform (B151607). google.com The reaction mixture is generally left at room temperature for several days to allow for the completion of the oxidation. google.com The resulting N-oxide is a crystalline solid. google.com

Table 2: Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 5-bromo-2-(phenylmethoxy)pyridine | C12H10BrNO |

| 5-bromopyridin-2(1H)-one | 5-Bromo-2(1H)-pyridone | C5H4BrNO |

| (Bromomethyl)benzene | 1-(Bromomethyl)benzene | C7H7Br |

| 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine | 2-((2-(Benzyloxy)ethyl)oxy)-5-bromopyridine | C14H14BrNO2 |

| 2-(2-(Benzyloxy)ethoxy)pyridine | 2-((2-(Benzyloxy)ethyl)oxy)pyridine | C14H15NO2 |

| 5-(benzyloxy)pyridin-2-amine | 5-(Phenylmethoxy)pyridin-2-amine | C12H12N2O |

| 2-benzyloxy-5-bromo-pyridine N-oxide | 5-Bromo-2-(phenylmethoxy)pyridine 1-oxide | C12H10BrNO2 |

| Potassium Carbonate | Potassium Carbonate | K2CO3 |

| Sodium Hydride | Sodium Hydride | NaH |

| Dimethylformamide | N,N-Dimethylformamide | C3H7NO |

| Benzene | Benzene | C6H6 |

| Silver Carbonate | Silver(I) Carbonate | Ag2CO3 |

| 2-chloropyridine | 2-Chloropyridine | C5H4ClN |

| Benzyl alcohol | Phenylmethanol | C7H8O |

| Potassium hydroxide | Potassium Hydroxide | KOH |

| Toluene | Toluene | C7H8 |

| 2-pyridone | Pyridin-2(1H)-one | C5H5NO |

| 3-bromo-2-pyridone | 3-Bromopyridin-2(1H)-one | C5H4BrNO |

| 5-nitro-2-pyridinamine | 5-Nitropyridin-2-amine | C5H5N3O2 |

| 5-bromo-2-pyridinamine | 5-Bromopyridin-2-amine | C5H5BrN2 |

| 2-(benzyloxy)phenylboronic acid | (2-(Benzyloxy)phenyl)boronic acid | C13H13BO3 |

| Perbenzoic acid | Peroxybenzoic acid | C7H6O3 |

Synthesis of 2-amino-5-bromopyridine (B118841) from 2,5-dibromopyridine (B19318)

The conversion of 2,5-dibromopyridine to 2-amino-5-bromopyridine represents a key nucleophilic aromatic substitution reaction. While direct amination of 2,5-dibromopyridine is a plausible route, alternative syntheses of 2-amino-5-bromopyridine often start from 2-aminopyridine (B139424). One common method involves the bromination of 2-aminopyridine in acetic acid. orgsyn.org In this procedure, a solution of 2-aminopyridine in acetic acid is treated with bromine, leading to the formation of 2-amino-5-bromopyridine hydrobromide. orgsyn.org Neutralization with a base, such as sodium hydroxide, then yields the desired product. orgsyn.org This product is often contaminated with 2-amino-3,5-dibromopyridine, which can be removed by washing with a suitable solvent like hot petroleum ether. orgsyn.org

Another approach to synthesizing 2-amino-5-bromopyridine starts with the acetylation of 2-aminopyridine to form 2-acetylaminopyridine. This intermediate is then brominated, followed by hydrolysis of the acetyl group to yield 2-amino-5-bromopyridine. google.com This multi-step process can offer better control over the reaction and potentially higher purity of the final product. google.comgoogle.com

The subsequent conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine can be achieved through a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a bromide source like hydrobromic acid and a copper(I) bromide catalyst. google.comgoogle.comchemicalbook.com

Synthesis of 5-bromo-2,4-di(benzyloxy)pyrimidine

5-Bromo-2,4-di(benzyloxy)pyrimidine is a versatile intermediate in organic synthesis. chemimpex.com Its preparation typically starts from a dihydroxypyrimidine derivative, such as 5-bromouracil (B15302). The synthesis involves the reaction of 5-bromouracil with a chlorinating agent, like phosphorus oxychloride, to yield 5-bromo-2,4-dichloropyrimidine. chemicalbook.com This di-chloro intermediate is then reacted with benzyl alcohol in the presence of a base to afford 5-bromo-2,4-di(benzyloxy)pyrimidine. chemimpex.comchemicalbook.comnih.gov This compound serves as a crucial building block for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science. chemimpex.com

General Synthesis of 2-bromopyridine (B144113) from 2-aminopyridine

The synthesis of 2-bromopyridine from 2-aminopyridine is a classic example of the Sandmeyer reaction. chempanda.comwikipedia.org The process begins with the diazotization of 2-aminopyridine. chempanda.com This is typically achieved by treating 2-aminopyridine with a solution of sodium nitrite in an acidic medium, such as hydrobromic acid, at low temperatures. orgsyn.orggoogle.com The resulting diazonium salt is then decomposed in the presence of a bromide source to yield 2-bromopyridine. orgsyn.org

A common procedure involves dissolving 2-aminopyridine in hydrobromic acid, followed by the addition of bromine to form a perbromide intermediate. orgsyn.orggoogle.com A solution of sodium nitrite is then added slowly while maintaining a low temperature to facilitate the diazotization. orgsyn.org The reaction mixture is subsequently neutralized with a base, and the 2-bromopyridine product is extracted with an organic solvent. orgsyn.org This method, often referred to as the Craig synthesis, is known for its high yield and efficiency. google.com

| Starting Material | Reagents | Product | Yield (%) |

| 2-Aminopyridine | 1. HBr, Br2; 2. NaNO2; 3. NaOH | 2-Bromopyridine | High |

| 2-Aminopyridine | Acetic Anhydride, Br2, NaOH | 2-Amino-5-bromopyridine | 62-65 |

| 2-Amino-5-bromopyridine | HBr, NaNO2, CuBr | 2,5-Dibromopyridine | 55-64 |

| 5-Bromouracil | 1. POCl3; 2. Benzyl alcohol, Base | 5-Bromo-2,4-di(benzyloxy)pyrimidine | - |

Advanced Synthetic Transformations Leading to this compound Analogs

Advanced synthetic methods provide access to a wide array of analogs of this compound, enabling the fine-tuning of molecular properties for various applications.

Anionic Rearrangements of 2-Benzyloxypyridine and Related Pyridyl Ethers

An interesting and synthetically useful transformation of 2-benzyloxypyridine and its derivatives is the Current time information in Bangalore, IN.acs.org-anionic rearrangement. acs.orgacs.orgresearchgate.net This reaction is initiated by the metalation of the benzylic carbon, typically using a strong base like lithium diisopropylamide (LDA). acs.org This deprotonation leads to a Current time information in Bangalore, IN.acs.org-migration of the pyridine ring, ultimately forming aryl(2-pyridyl)methanols in high yields. acs.orgacs.org

The proposed mechanism involves an intramolecular nucleophilic aromatic substitution, proceeding through a spiroepoxide-like intermediate. acs.org The reaction is sensitive to substituents on the benzene ring of the benzyloxy group. Electron-donating groups are well-tolerated, while electron-withdrawing groups can decrease the yield or lead to decomposition. acs.org This rearrangement provides a novel route to α-pyridyl carbinols, which are valuable building blocks in medicinal chemistry. acs.orgresearchgate.netclockss.org

| Substrate | Product | Yield (%) |

| 2-Benzyloxypyridine | Phenyl(2-pyridyl)methanol | 98 |

| 2-(o-Methoxybenzyloxy)pyridine | (2-Methoxyphenyl)(2-pyridyl)methanol | 99 |

| 2-(p-Methoxybenzyloxy)pyridine | (4-Methoxyphenyl)(2-pyridyl)methanol | 99 |

| 2-(p-Chlorobenzyloxy)pyridine | (4-Chlorophenyl)(2-pyridyl)methanol | 70 |

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the synthesis of functionalized pyridine derivatives.

Suzuki–Miyaura Cross-Coupling Reactions of Bromopyridines

The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between a halide (such as bromopyridine) and an organoboron compound (like an arylboronic acid). nih.govresearchgate.net This palladium-catalyzed reaction is highly efficient for the synthesis of biaryl and heteroaryl compounds. nih.govrsc.orgresearchgate.net

In the context of bromopyridines, the reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the position of the bromine atom. nih.govresearchgate.netrsc.org The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. nih.govresearchgate.net The choice of ligand for the palladium catalyst can be crucial for achieving high yields and stereoselectivity, especially in asymmetric syntheses. rsc.org The Suzuki-Miyaura reaction is tolerant of many functional groups, making it a valuable tool in the synthesis of complex molecules. nih.govnih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2, K2CO3 | 3-Phenylpyridine | Moderate to Good |

| Aryl Bromides | Benzyloxyethyltrifluoroborate | PdCl2(Amphos)2, Cs2CO3 | Arylethyloxy derivatives | Good to Excellent |

| Heteroaryl Chlorides | β-Trifluoroborato amides | Pd catalyst | Cross-coupled products | Very Good |

Negishi Coupling Reactions involving Bromopyridine Derivatives

The Negishi coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org This reaction is particularly valuable for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of bromopyridine derivatives, the Negishi reaction allows for the introduction of various alkyl, aryl, and vinyl groups at the position of the bromine atom.

The general mechanism proceeds via the oxidative addition of the bromopyridine to a Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

For halopyridines, the reactivity is dependent on the nature of the halogen, with iodides generally showing higher reactivity than bromides, which in turn are more reactive than chlorides. rsc.org Studies on the Negishi cross-coupling of halopyridines have shown that while bromo-substituted pyridines are effective substrates, they may result in lower yields compared to their iodo-analogs. rsc.org The choice of catalyst is crucial; systems like Pd₂(dba)₃ with a suitable ligand such as X-Phos have been shown to be effective for the coupling of heterocyclic organozinc reagents with aryl chlorides, demonstrating the tunability of the reaction conditions. researchgate.net

Table 1: Illustrative Negishi Coupling of Bromopyridines

| Bromopyridine Substrate | Organozinc Reagent | Catalyst/Ligand | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Aryl-ZnBr | Pd(PPh₃)₄ | 2-Arylpyridine | Moderate to High | wikipedia.org |

| 3-Bromopyridine | Alkyl-ZnCl | Pd₂(dba)₃ / X-Phos | 3-Alkylpyridine | 33% | rsc.org |

Heck Coupling Reactions

The Heck reaction is a cornerstone of C-C bond formation, creating substituted alkenes by reacting an unsaturated halide (like a bromopyridine) with an alkene in the presence of a base and a palladium catalyst. thermofisher.comresearchgate.net This reaction has broad utility in organic synthesis due to its tolerance of a wide variety of functional groups. researchgate.net

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species. The resulting palladium complex then coordinates to the alkene (syn-addition), followed by a β-hydride elimination to release the final product, a substituted alkene. The active Pd(0) catalyst is regenerated by reductive elimination.

For substrates like this compound, the Heck reaction would involve coupling at the C5 position. Highly regioselective and efficient Heck reactions have been developed using specific catalyst systems, such as Pd₂(dba)₃ with ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf), which can achieve high yields in short reaction times. organic-chemistry.org The products of such reactions, vinylpyridines, are valuable intermediates for further synthetic transformations. organic-chemistry.org

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. libretexts.org It is a versatile method known for its tolerance of a wide array of functional groups, and the organotin reagents are notable for their stability to air and moisture. libretexts.org

The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org In the transmetalation step, the organic group is transferred from the tin reagent to the palladium complex. A key advantage of the Stille reaction is the ability to use "dummy" ligands on the tin atom, where only one desired group is selectively transferred due to differences in migratory aptitude. nih.gov

In the synthesis of functionalized pyridines, the Stille coupling is a frequently employed strategy. researchgate.net For di-halogenated pyridines, selective coupling can be achieved. For instance, in a related 2-(benzyloxy)-3-bromo-5-iodopyridine (B3236099) system, the Stille coupling was found to occur selectively at the 3-bromo position using a Pd₂(dba)₃/AsPh₃ catalyst system. This highlights the potential for regioselective functionalization of poly-halogenated pyridines based on the choice of coupling reaction and catalyst.

Table 2: Catalyst Systems for Stille Coupling of Bromopyridines

| Substrate | Organostannane Reagent | Catalyst/Ligand | Result | Reference |

|---|---|---|---|---|

| Bromopyridine | R-Sn(CH₃)₃ | Pd(PPh₃)₄ | Coupled Product | libretexts.org |

| 3-Bromo-substituted Pyridine | Aryl-SnBu₃ | Pd₂(dba)₃ / AsPh₃ | Selective C-C bond formation |

Grignard Coupling Reactions

Grignard reagents (organomagnesium halides, RMgX) are highly reactive carbon nucleophiles used extensively for forming new carbon-carbon bonds. mnstate.eduwisc.edu They are typically prepared by reacting an organic halide with magnesium metal in an aprotic solvent like diethyl ether. wisc.edu

For a substrate such as this compound, the corresponding Grignard reagent can be formed via a bromine-magnesium exchange. This involves reacting the bromopyridine with a more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often complexed with lithium chloride (LiCl) to enhance reactivity and solubility. researchgate.netnih.gov The resulting pyridylmagnesium reagent is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to introduce new functional groups onto the pyridine ring. wisc.edunih.gov This method is a fundamental tool for the elaboration of the pyridine core. researchgate.net

Palladium-Catalyzed Carbonylative Coupling of Bromopyridines

Palladium-catalyzed carbonylative couplings introduce a carbonyl group (C=O) into a molecule, typically using carbon monoxide (CO) as the carbonyl source. rsc.orgnih.gov These reactions are highly valuable for synthesizing ketones, amides, and esters. semanticscholar.org

A notable application involving 2-bromopyridines is a multicomponent reaction where the bromopyridine, an imine, and CO are coupled to form a mesoionic pyridine-based 1,3-dipole. nih.govnih.gov This reactive intermediate can then undergo cycloaddition with an alkyne in a one-pot process to generate complex heterocyclic structures like indolizines. nih.govsemanticscholar.org The mechanism is initiated by the oxidative addition of the 2-bromopyridine to a Pd(0) catalyst, followed by the insertion of CO to form a palladium-acyl complex. nih.govsemanticscholar.org This species then reacts with the imine, leading to the formation of the dipole. nih.gov This methodology allows for the modular assembly of polysubstituted heterocyclic products from simple, tunable starting materials. rsc.org

Copper-Catalyzed Benzyloxylation

The synthesis of benzyloxypyridines, including the title compound, can be achieved through copper-catalyzed O-arylation reactions. A convenient method for preparing substituted 3-pyridinols involves a two-step sequence starting with a copper-catalyzed benzyloxylation, followed by catalytic hydrogenation to remove the benzyl protecting group. researchgate.netsigmaaldrich.com This approach can be adapted for the synthesis of this compound, likely starting from 5-bromo-2-hydroxypyridine or 5-bromo-2-halopyridine. The copper catalyst facilitates the coupling of an alcohol (benzyl alcohol) with the pyridine ring, forming the C-O bond of the benzyl ether. This reaction provides a direct route to the benzyloxy-substituted pyridine core structure.

Regioselective Functionalization and Protecting Group Strategies

The synthetic utility of a molecule like this compound is greatly enhanced by the ability to selectively functionalize different positions on the pyridine ring and to strategically protect and deprotect functional groups.

Regioselective Functionalization: The substituents on the pyridine ring dictate the regioselectivity of further reactions. The electron-donating benzyloxy group at the C2 position and the bromine atom at the C5 position create a specific electronic and steric environment. In electrophilic aromatic substitution reactions, such as fluorination using AgF₂, the benzyloxy group has been shown to direct the incoming electrophile to the adjacent C3 position with high selectivity. acs.org

Furthermore, in molecules containing multiple different halogens, orthogonal reactivity can be achieved. For example, in a 2-benzyloxy-3-bromo-5-iodopyridine system, the more reactive C-I bond can undergo Suzuki coupling while the C-Br bond remains intact, allowing for a subsequent Stille coupling at the bromine position. Similarly, regioselective metal-halogen exchange is possible. Using reagents like iPrMgCl·LiCl, a bromine atom can be selectively exchanged for magnesium, particularly if it is activated by an adjacent directing group, enabling targeted functionalization. nih.govznaturforsch.com

Protecting Group Strategies: Protecting groups are essential tools in multi-step synthesis to mask a reactive functional group while transformations occur elsewhere in the molecule. numberanalytics.comresearchgate.net In this compound, the benzyl group serves as a protecting group for the hydroxyl function of 2-hydroxypyridine (B17775). The benzyl ether is stable under a wide range of conditions, including many coupling reactions. nih.gov

The removal of the benzyl group (deprotection) to reveal the 2-hydroxypyridine is typically accomplished via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a mild and efficient method. researchgate.net Reagents like 2-benzyloxy-1-methylpyridinium triflate, which can be generated from 2-benzyloxypyridine, are themselves used as mild, neutral reagents to install benzyl protecting groups onto complex alcohols, highlighting the central role of this moiety in protecting group chemistry. nih.gov The strategic use of the benzyl group allows for complex manipulations at other sites, such as the C5-bromo position, before its final cleavage.

Exploration of Reaction Conditions (Temperature, Solvents, Catalysts)

The synthesis of this compound and its derivatives is highly dependent on the careful selection and optimization of reaction conditions. Key parameters such as temperature, solvent choice, and the catalytic system employed are critical in determining the reaction's efficiency, yield, and selectivity. Research has focused on fine-tuning these conditions for various synthetic strategies, including O-benzylation, and cross-coupling reactions for derivatization.

A significant advancement in the synthesis of O-benzyl products is the development of a novel ternary system for the selective O-benzylation of 2-oxo-1,2-dihydropyridines. nih.gov This method utilizes a combination of zinc oxide (ZnO), zinc chloride (ZnCl₂), and N,N-diisopropylethylamine (DIEA) to effectively catalyze the reaction between substituted 2-oxo-1,2-dihydropyridines and benzyl halides. nih.gov The process is conducted under an argon atmosphere at a temperature of 110 °C in a 1,4-dioxane (B91453) solvent, yielding the desired O-benzyl products. nih.gov This approach was successfully applied to synthesize 2-(benzyloxy)-5-bromopyridine, achieving a high yield of 92%. nih.govmdpi.com The optimization of this catalytic system highlights the importance of using a combination of reagents to achieve high selectivity for O-benzylation over N-benzylation. nih.gov

| Starting Material | Reagents | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 5-Bromo-2(1H)-pyridone | Benzyl halide, N,N-diisopropylethylamine (DIEA) | Zinc oxide (ZnO), Zinc chloride (ZnCl₂) | 1,4-Dioxane | 110 °C | 92% | nih.govmdpi.com |

For the synthesis of derivatives, palladium-catalyzed cross-coupling reactions are frequently employed. The conditions for these reactions are tailored to the specific type of coupling. For instance, in a Suzuki-type coupling to produce a derivative, a boronic acid compound was reacted with 2-bromopyridine in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst. google.com The reaction was carried out in a solvent mixture of Dimethylformamide (DMF) and Tetrahydrofuran (THF) with sodium carbonate serving as the base. google.com The temperature was maintained between 70-80 °C for approximately 6 hours to bring the reaction to completion. google.com Other studies have noted that homocoupling reactions of bromopyridines can require higher temperatures, around 140 °C, when using a palladium acetate (B1210297) catalyst in DMF. mdpi.com

| Reaction Type | Catalyst | Solvent(s) | Base | Temperature | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) | DMF, THF | Sodium Carbonate | 70-80 °C | google.com |

| Homocoupling | Palladium(II) acetate | DMF | Piperazine | 140 °C | mdpi.com |

Furthermore, the synthesis of aminated derivatives at the C-5 position has been achieved through copper-catalyzed reactions. rsc.org Selective amination of 2-bromo-5-iodopyridine (B107189) at the C-5 position, leveraging the higher reactivity of the C-I bond, was accomplished using a copper(I) iodide (CuI) catalyst with a 1,2-diol ligand. rsc.org The reaction proceeds efficiently with potassium phosphate (B84403) (K₃PO₄) as the base, demonstrating excellent chemoselectivity for the C-5 position. rsc.org This method is effective for coupling with a range of amines, heterocycles, and amides. rsc.org

An older method for preparing the parent compound, 2-benzyloxy-pyridine, involves the reaction of 2-bromo-pyridine with sodium benzylate in benzyl alcohol as the solvent. google.com The mixture is refluxed for two hours to drive the reaction. google.com This Williamson ether synthesis-type approach highlights the use of a strong base and high temperatures to facilitate the nucleophilic substitution. google.com

Chemical Reactivity and Transformation Pathways of 2 Benzyloxy 5 Bromopyridine

Bromine Atom Reactivity

The bromine atom attached to the pyridine (B92270) ring is a key functional group that serves as a handle for numerous transformations. Its reactivity is typical of an aryl bromide, allowing for both nucleophilic substitution and the formation of organometallic intermediates.

The bromine atom at the 5-position of the pyridine ring is susceptible to replacement by various nucleophiles, a common strategy for introducing new functional groups. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

For example, the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling, has been successfully employed with 2-Benzyloxy-5-bromopyridine. In one instance, it was reacted with 5-Benzyloxy-2-(4,4,5,5-tetramethyl- smolecule.comchemsrc.comdioxaborolan-2-yl)pyridine to form the corresponding bipyridine intermediate. researchgate.net This demonstrates the utility of the bromo-substituent in constructing larger, more complex molecular architectures. Similarly, the bromine atom can be displaced by nitrogen nucleophiles. The synthesis of 2-amino-5-hydroxypyridine (B112774) can be achieved from 2-amino-5-bromopyridine (B118841) by first reacting it with sodium benzylate to introduce the benzyloxy group via nucleophilic substitution of the bromine. google.com While the starting material is different, this reaction underscores the viability of substituting the C-5 bromine with an oxygen-based nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic ester | Bipyridine derivative | researchgate.net |

| Alkoxylation | Sodium Benzylate | Benzyloxy-substituted pyridine | google.com |

| Amination | Ammonia | Aminopyridine derivative | vulcanchem.com |

The conversion of the carbon-bromine bond into a carbon-metal bond is a fundamental strategy for reversing the polarity of the carbon atom, turning it from an electrophilic to a nucleophilic center. mmcmodinagar.ac.in This transformation opens up a vast array of synthetic possibilities.

Grignard Reagents: The formation of Grignard reagents (organomagnesium halides) from aryl halides is a classic transformation. mmcmodinagar.ac.inchem-station.com For bromopyridines, this reaction can sometimes be complicated by side reactions such as the formation of bipyridyls. researchgate.net However, specific techniques like halogen-metal exchange can provide access to these valuable reagents. For instance, 5-bromopyridyl-2-magnesium chloride, a previously inaccessible reagent, was successfully synthesized from 5-bromo-2-iodopyridine (B1269129) via an iodine-magnesium exchange reaction. researchgate.net This suggests that forming the Grignard reagent from this compound is feasible, potentially through a bromine-magnesium exchange using a highly reactive Grignard reagent like isopropylmagnesium chloride. researchgate.netgoogle.com These organometallic intermediates can then react with various electrophiles to create new C-C bonds. researchgate.net

Organozinc Reagents: Similar to Grignard reagents, organozinc reagents can be prepared from bromopyridines. These reagents often exhibit greater functional group tolerance compared to their magnesium-based counterparts. The preparation can be achieved through direct insertion of zinc metal or via a halogen-metal exchange. acs.org These organozinc species are effective partners in transition-metal-catalyzed cross-coupling reactions. acs.org

Table 2: Formation of Organometallic Reagents

| Organometallic Reagent | Precursor | Method | Reference |

|---|---|---|---|

| Grignard Reagent (R-MgX) | This compound | Direct reaction with Mg or Halogen-Magnesium Exchange | mmcmodinagar.ac.inresearchgate.netresearchgate.net |

| Organozinc Reagent (R-ZnX) | This compound | Direct reaction with Zn or Halogen-Zinc Exchange | acs.orgacs.org |

Nucleophilic Substitution Reactions

Reactions Involving the Benzyloxy Group

The benzyloxy group serves primarily as a protecting group for the C-2 hydroxyl functionality. Its chemical transformations are mainly centered on its removal (deprotection) to unmask the hydroxypyridine, although it can also influence the reactivity of the pyridine ring.

The cleavage of the benzyl (B1604629) ether is a crucial step in syntheses where the final target is a 2-hydroxypyridine (B17775) or its tautomeric form, 2-pyridone. The stability of the benzyl group allows it to be carried through various reaction steps before its removal.

Common methods for debenzylation include:

Acid-catalyzed hydrolysis: Treatment with a strong acid, such as concentrated hydrochloric acid (HCl), can effectively cleave the benzyl ether bond. This method was used to deprotect a bipyridine intermediate to yield the final dihydroxy product. researchgate.net

Catalytic Hydrogenation: This is a mild and efficient method for benzyl ether cleavage. The reaction involves hydrogen gas and a metal catalyst, typically palladium on charcoal (Pd/C). researchgate.netgoogle.com This approach is often preferred due to its clean reaction profile and compatibility with many other functional groups.

Table 3: Deprotection of the Benzyloxy Group

| Method | Reagents | Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | conc. HCl | 5-Bromo-2-hydroxypyridine (B85227) | researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C | 5-Bromo-2-hydroxypyridine | researchgate.netgoogle.com |

The pyridine nitrogen is a site of nucleophilicity and can be oxidized to form a pyridine N-oxide. researchgate.net This transformation significantly alters the electronic properties of the pyridine ring, activating it for further functionalization. A patent from 1951 explicitly details the oxidation of 2-benzyloxy-5-bromo-pyridine. google.com The reaction is carried out using perbenzoic acid in chloroform (B151607) at room temperature, yielding the corresponding 2-benzyloxy-5-bromo-pyridine-N-oxide. google.com The N-oxide can then be used in subsequent reactions, such as deoxygenation or rearrangement, to obtain desired pyridine derivatives. researchgate.net

Table 4: Oxidation to Pyridine N-oxide

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Perbenzoic acid | 2-Benzyloxy-5-bromo-pyridine-N-oxide | google.com |

Deprotection Strategies to Access Hydroxypyridine Derivatives

Pyridine Ring Functionalization

Beyond the reactivity at the bromine and benzyloxy substituents, the pyridine ring itself can undergo functionalization, typically through electrophilic substitution or C-H activation, although it is generally an electron-deficient system. The existing substituents play a crucial role in directing the position of any new functional group.

For instance, studies on the fluorination of 3,5-disubstituted pyridines have shown that a benzyloxy group can direct fluorination to the adjacent C-2 position with high selectivity. acs.orgacs.org The fluorination of 3-benzyloxy-5-bromopyridine, a constitutional isomer of the title compound, reacted with modest to high selectivity for fluorination adjacent to the ether substituent. acs.org This suggests that direct C-H functionalization on the this compound ring is a plausible transformation pathway, likely directed by the existing groups. Formation of the N-oxide also activates the ring, particularly at the C-4 and C-6 positions, for nucleophilic attack. researchgate.net

Electrophilic Aromatic Substitution (Considerations for Pyridine Deactivation)

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the intrinsic electronic properties of the pyridine ring and the directing effects of its substituents.

Considerations for Pyridine Deactivation: The pyridine ring is inherently less reactive towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iqslideshare.netwikipedia.org This reduced reactivity stems from two primary factors:

Inductive Effect: The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring, thus deactivating it towards attack by electrophiles. uoanbar.edu.iqstackexchange.comgcwgandhinagar.com

Protonation in Acidic Media: Electrophilic substitutions are often carried out in strong acidic conditions. The lone pair of electrons on the pyridine nitrogen gets protonated, forming a pyridinium (B92312) cation. uoanbar.edu.iqstackexchange.comnowgonggirlscollege.co.in This positively charged species is even more strongly deactivated towards electrophilic attack than the neutral pyridine molecule. stackexchange.comnowgonggirlscollege.co.in

Due to this deactivation, electrophilic substitution on pyridine requires more vigorous conditions than on benzene and typically occurs at the 3- and 5-positions, which are comparatively less electron-deficient than the 2-, 4-, and 6-positions. slideshare.netnowgonggirlscollege.co.inlibretexts.orgbhu.ac.in

Directing Effects of Substituents: In this compound, the outcome of electrophilic substitution is controlled by the interplay between the benzyloxy and bromo groups.

2-Benzyloxy Group: This group is generally considered activating. The oxygen atom can donate a lone pair of electrons into the ring via resonance, increasing the electron density. As an ortho-, para-director, it would direct incoming electrophiles to the 3- and 5-positions.

5-Bromo Group: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which outweighs their resonance donation. masterorganicchemistry.com However, they act as ortho-, para-directors. The bromine atom at the C-5 position would therefore direct incoming electrophiles to the 4- and 6-positions.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Benzyloxy | 2 | Activating (Resonance) | Ortho, Para (to positions 3 and 5) |

Reactions at the Nitrogen Atom (e.g., N-oxide formation)

The lone pair of electrons on the nitrogen atom of the pyridine ring is available for reaction with electrophiles, a characteristic reactivity of tertiary amines. wikipedia.org A significant transformation at this site is the formation of a pyridine N-oxide.

The oxidation of the nitrogen atom in this compound to its corresponding N-oxide has been documented. This reaction is typically achieved using a peracid, such as perbenzoic acid. In a specific example, this compound is treated with perbenzoic acid in a chloroform solvent to yield 2-benzyloxy-5-bromo pyridine N-oxide, which can be isolated as a crystalline solid with a melting point of 127-128 °C. google.com

The formation of the N-oxide is a crucial synthetic strategy for several reasons:

It prevents the nitrogen atom from reacting with electrophilic reagents under acidic conditions. wikipedia.org

The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating both electrophilic and nucleophilic substitution reactions that might otherwise be difficult. wikipedia.orggcwgandhinagar.comresearchgate.net

The N-oxide can be subsequently removed by deoxygenation (e.g., using zinc dust) to restore the pyridine ring after the desired substitution has been accomplished. wikipedia.org

Table 2: Documented N-Oxidation of this compound

| Reactant | Reagent | Product | Reported Melting Point |

|---|

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Benzyloxy-5-bromopyridine is well-established as a crucial intermediate in the synthesis of complex pharmaceutical compounds. chemimpex.comsigmaaldrich.com Its structure is amenable to various chemical reactions, allowing chemists to build upon its core framework. A notable example is its use as a starting material in the preparation of quinoline (B57606) compounds designed as therapeutic agents. google.com In one documented synthesis, this compound is used to prepare (2-(benzyloxy)-5-bromopyridin-4-yl)(phenyl)methanol, a subsequent intermediate in a multi-step pathway to produce potent kinase inhibitors. google.com The commercial availability of this compound as a research chemical and building block facilitates its use in pharmaceutical development pipelines. synquestlabs.comsigmaaldrich.com

Design and Synthesis of Bioactive Molecules

The compound's structure, featuring a reactive bromine atom and a protective benzyloxy group, is highly advantageous for designing and synthesizing new bioactive molecules. chemimpex.com The bromine atom provides a site for cross-coupling reactions, while the benzyloxy group can be cleaved at a later synthetic stage if a free hydroxyl group is desired. This dual functionality makes it an essential tool for chemists aiming to innovate in drug discovery. chemimpex.com Its application is demonstrated in the synthesis of quinoline-based molecules, where it serves as the foundational pyridine (B92270) element onto which other functional groups are added to create the final active compound. google.com

Development of Targeted Therapies

The development of targeted therapies, which act on specific molecular targets associated with a disease, is a cornerstone of modern medicine. The scaffold of this compound is instrumental in this area. For instance, it has been used in the synthesis of quinoline compounds that function as inhibitors of receptor tyrosine kinases (RTKs), such as c-Met. google.com Overactivation of RTKs like c-Met is a known factor in the growth and proliferation of cancer cells, making them a key therapeutic target. google.com The broader class of benzyloxy-bromopyridine compounds is also utilized in creating targeted therapies for diseases including cancer and neurological disorders. chemimpex.com

Research in Oncology (e.g., potential anti-cancer properties)

Research in oncology has significantly benefited from pyridine-based scaffolds. Derivatives of this compound are noted to have potential anti-cancer properties. chemimpex.com Its role as a precursor to c-Met inhibitors is a direct application in oncology research, as these inhibitors are developed for treating hyperproliferative disorders like cancer. google.com Furthermore, the utility of the 5-bromopyridine core, central to the subject compound, is highlighted in the synthesis of key intermediates for Lonafarnib, a potent anticancer agent. researchgate.net In other research, a steroidal derivative incorporating a 3-benzyloxy-pyridine moiety demonstrated exceptional antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov

Studies Related to Enzyme Inhibition and Receptor Binding

The molecular derivatives originating from this compound have been central to studies on enzyme inhibition and receptor binding. The quinoline compounds synthesized from it are explicitly designed to inhibit receptor tyrosine kinases. google.com In a separate study, a novel steroidal derivative featuring a benzyloxy-pyridine structure was identified as a moderate inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is implicated in the progression of certain cancers. nih.gov The broader category of bromopyridines is also frequently employed in receptor binding assays to determine the affinity and selectivity of new drug candidates for their biological targets. researchgate.net

Table 2: In Vitro Activity of a Benzyloxy-Pyridine Steroidal Derivative

| Compound | Cell Line | IC₅₀ (μM) | Target Enzyme Inhibition |

|---|

Data sourced from a study on novel pyridin-2-yl estra-1,3,5-triene derivatives. nih.gov

Synthesis of Specific Pharmacological Agents (e.g., Lonafarnib intermediates)

The 5-bromopyridine framework is a key component in the synthesis of specific, marketed pharmacological agents. While not starting directly from this compound, a reported methodology utilizes the closely related 5-bromo-2-iodopyridine (B1269129) to create a key intermediate for Lonafarnib. researchgate.net Lonafarnib is a farnesyltransferase inhibitor used as an anti-cancer agent. researchgate.netgoogle.com This synthesis demonstrates the strategic importance of the 5-bromopyridine core in constructing complex, high-value pharmaceutical molecules. researchgate.net

Exploration of Derivatives for Enhanced Pharmacological Properties

A key strategy in medicinal chemistry is the modification of a lead compound to enhance its pharmacological properties. The structure of this compound is well-suited for such exploration, allowing for selective functionalization to design derivatives with improved efficacy and selectivity. chemimpex.com Research into derivatives has confirmed that they may possess anti-cancer properties. chemimpex.com One study successfully synthesized a series of novel pyridin-2-yl estra-1,3,5-triene derivatives, with one benzyloxy-substituted compound showing excellent anticancer activity, which was attributed to its ability to moderately inhibit the AKR1C3 enzyme. nih.gov The presence of halogen atoms like bromine on heterocyclic scaffolds is also recognized as a potential way to enhance the antimicrobial and antioxidant activity of derivative compounds. mdpi.com

Contributions to Materials Science and Agrochemicals

Creation of Advanced Materials (e.g., polymers, coatings)

While specific, large-scale applications in materials science are not extensively detailed in publicly available research, chemical suppliers note its potential use in creating advanced materials. The reactivity of the bromine atom allows for its participation in various coupling reactions, which are fundamental to the synthesis of polymers and other macromolecules. The benzyloxy group can also be chemically modified, offering another route to functionalize materials. It is suggested that 2-Benzyloxy-5-bromopyridine can be employed in the creation of specialized polymers and coatings. chemimpex.com The pyridine (B92270) core, when incorporated into a polymer backbone, can influence the material's electronic and physical properties.

Table 1: Potential Applications in Advanced Materials

| Material Type | Potential Role of this compound |

|---|---|

| Specialty Polymers | As a monomer or a functionalizing agent to introduce the pyridyl group into the polymer chain. |

| Functional Coatings | As a precursor to molecules that can form protective or functional surface layers. |

Formulation of Agrochemicals (e.g., pesticides, herbicides)

In the field of agrochemicals, this compound is identified as a useful intermediate for the formulation of pesticides and herbicides. chemimpex.com The synthesis of biologically active molecules often relies on the use of versatile building blocks like this compound. For example, it is a reactant in the synthesis of triazole derivatives, a class of compounds known for their antifungal activity which can be relevant for crop protection. google.com The specific substitution pattern of this compound can be a key factor in the biological efficacy of the final agrochemical product, allowing for the development of targeted and effective solutions for pest and weed control. While detailed studies on specific commercial agrochemicals derived from this compound are not widely published, its role as a precursor is noted.

Table 2: Research on Derivatives with Potential Agrochemical Relevance

| Derivative Class | Synthetic Role of this compound | Potential Application | Reference |

|---|---|---|---|

| Triazole derivatives | Starting material in a multi-step synthesis. | Antifungal agents for crop protection. | google.com |

| Thiophene carboxamides | Used as a reactant to produce an intermediate. | The final compounds are investigated as enzyme inhibitors, a mechanism relevant to some pesticides. | google.com |

Advanced Spectroscopic and Computational Characterization in Research

Application of Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 2-Benzyloxy-5-bromopyridine. Each technique provides unique insights into the molecule's functional groups, connectivity, and electronic environment.

Key expected vibrational modes include:

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine (B92270) and benzene (B151609) rings.

C-O-C Asymmetric & Symmetric Stretching: Strong bands corresponding to the aryl-alkyl ether linkage, expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Br Stretch: A band in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

The UV-Vis spectrum of this compound is characterized by electronic transitions within its aromatic systems. The benzyloxy and bromopyridine moieties act as chromophores. The spectrum is expected to show absorptions corresponding to π→π* transitions of the aromatic rings, likely appearing as strong bands below 300 nm. Weaker n→π* transitions, associated with the non-bonding electrons of the nitrogen and oxygen atoms, may also be observed. The exact absorption maxima (λmax) and molar absorptivity are dependent on the solvent used.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Experimental data provides definitive confirmation of the proton and carbon environments. mdpi.com

¹H NMR: The proton NMR spectrum shows distinct signals for the benzylic protons and the protons on both the pyridine and benzene rings. The chemical shifts (δ) and coupling constants (J) allow for unambiguous assignment of each proton. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine-H6 | 8.20 | d | 2.2 | 1H |

| Pyridine-H4 | 7.61 | dd | 2.4, 8.8 | 1H |

| Benzyl-H (ortho) | 7.42 | d | 7.5 | 2H |

| Benzyl-H (meta) | 7.35 | t | 7.3 | 2H |

| Benzyl-H (para) | 7.30 | t | 7.3 | 1H |

| Pyridine-H3 | 6.69 | d | 8.8 | 1H |

| -O-CH₂-Ph | 5.33 | s | - | 2H |

| Spectrometer: 600 MHz, Solvent: CDCl₃ mdpi.com |

¹³C NMR: The ¹³C NMR spectrum reveals ten distinct carbon signals, corresponding to the ten unique carbon environments in the molecule. mdpi.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine-C2 | 162.4 |

| Pyridine-C6 | 147.5 |

| Pyridine-C4 | 141.2 |

| Benzyl-C1 (ipso) | 136.9 |

| Benzyl-C (ortho) | 128.6 |

| Benzyl-C (meta) | 128.1 |

| Benzyl-C (para) | 128.0 |

| Pyridine-C3 | 113.0 |

| Pyridine-C5 | 112.0 |

| -O-CH₂-Ph | 68.1 |

| Spectrometer: 150 MHz, Solvent: CDCl₃ mdpi.com |

Mass spectrometry confirms the molecular weight and provides information about the compound's fragmentation patterns. For this compound, Electrospray Ionization (ESI) mass spectrometry shows protonated molecular ions [M+H]⁺. mdpi.com The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic doublet for the molecular ion peak, separated by two mass units.

Experimental [M+H]⁺: m/z 264.0, 265.9 mdpi.com

Calculated Monoisotopic Mass: 262.99458 Da nih.gov

The primary fragmentation pathway under electron impact would involve the cleavage of the benzylic ether bond. This would lead to two major fragments:

Tropylium ion: A highly stable cation at m/z 91 , resulting from the benzyl (B1604629) group.

5-bromopyridin-2-ol fragment cation: The remaining portion of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Crystallographic Analysis (X-ray Crystal Structure)

As of the current scientific literature, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, detailed crystallographic data, such as space group, unit cell dimensions, and precise bond lengths and angles in the solid state, are not available. Such an analysis would be valuable to understand the intermolecular interactions, such as π–π stacking or halogen bonding, that dictate the crystal packing.

Computational Chemistry and Theoretical Studies

In the absence of experimental crystallographic data, computational chemistry offers a powerful alternative for investigating the three-dimensional structure and electronic properties of this compound. Density Functional Theory (DFT) is a common method used for such theoretical studies.

Calculated properties provide insights into the molecule's behavior and potential for interaction:

| Property | Value | Significance |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | Predicts the molecule's polarity and ability to form polar interactions. nih.gov |

| XLogP3 | 3.3 | Indicates the lipophilicity of the compound, suggesting good solubility in non-polar solvents. nih.gov |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | Shows the potential sites for accepting hydrogen bonds from donor molecules. nih.gov |

| Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule, primarily around the C-O and Ph-CH₂ bonds. nih.gov |

Further computational studies, such as the analysis of Frontier Molecular Orbitals (HOMO/LUMO), can predict the molecule's reactivity and electronic transition properties. The Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of pyridine derivatives like this compound. researchgate.net Theoretical calculations using DFT can predict various molecular characteristics. For instance, calculations suggest that the pyridine ring is planar, with the benzyloxy group likely adopting an orthogonal conformation to minimize steric hindrance. vulcanchem.com

DFT calculations are also employed to determine molecular properties such as dipole moment, polarizability, and hyperpolarizabilities. researchgate.net These calculations can be compared with experimental data to validate the computational models. Furthermore, DFT can be used to compute spectroscopic data, including IR, ¹H NMR, and ¹³C NMR, which can then be compared with experimentally observed values for structural confirmation. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) surfaces, derived from optimized structures, provides valuable information about the molecule's reactivity and potential interaction sites. researchgate.net

A combined study using DFT and time-dependent DFT (TD-DFT) can corroborate the nature of electronic transitions and excited states within the molecule. researchgate.net Such computational studies are instrumental in understanding the intricate electronic behavior of this compound and its derivatives.

Prediction of Tautomeric Structures and Ratios of Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a crucial concept in heterocyclic chemistry. clockss.org For derivatives of this compound, particularly those where the benzyloxy group is deprotected to reveal a hydroxyl group, the potential for tautomerism between the pyridone and hydroxypyridine forms exists. acs.org

Computational methods can be employed to predict the relative stabilities of these tautomers and thus estimate their equilibrium ratios. The prediction of tautomeric structures and their ratios is vital as different tautomers can exhibit distinct chemical and biological activities. clockss.org The equilibrium can be influenced by factors such as the solvent environment and the presence of other substituents on the pyridine ring. clockss.org While direct studies on the tautomerism of this compound derivatives are not extensively detailed in the provided results, the principles of heterocyclic tautomerism are well-established and would apply. For example, 2-pyridone is known to exist in tautomeric forms, and its derivatives can form hydrogen-bonded structures like cyclic dimers. acs.orgresearchgate.net

Mechanistic Studies of Rearrangement Reactions

The this compound scaffold can be involved in various rearrangement reactions, and computational studies are key to understanding the underlying mechanisms. A notable example is the vulcanchem.comresearchgate.net-anionic rearrangement of 2-benzyloxypyridines. researchgate.net

DFT calculations have been used to investigate the reaction mechanism of this rearrangement. researchgate.net These studies indicate that the reaction proceeds through a deprotonation step followed by a rate-determining rearrangement step. researchgate.net The calculations have shown that the rearrangement likely occurs via an oxirane-like transition state. researchgate.net

Furthermore, computational studies can predict the effect of substituents on the rearrangement. For instance, it has been calculated that electron-donating groups on the benzene ring can decrease the activation energy of the rearrangement, leading to higher reaction yields, while electron-withdrawing groups have the opposite effect. researchgate.net These mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies involving derivatives of this compound. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Greener Synthetic Routes

The traditional synthesis of 2-Benzyloxy-5-bromopyridine and its parent compound, 2-benzyloxypyridine, often involves reagents and conditions that are not ideal from an environmental or safety perspective. A notable advancement is the development of a Zinc(II)-mediated selective O-benzylation of 2-oxo-1,2-dihydropyridine systems, which has been shown to produce this compound in high yields (up to 92%) under mild conditions. nih.govmdpi.comresearchgate.net This method represents a significant improvement in efficiency and selectivity.

Further simplifying the synthesis of the core structure, a protocol for preparing 2-benzyloxypyridine by heating benzyl (B1604629) alcohol, 2-chloropyridine (B119429), and solid potassium hydroxide (B78521) in toluene (B28343) has been reported. beilstein-journals.org This procedure is advantageous as it circumvents the need for 18-crown-6, a phase-transfer catalyst that can complicate purification. beilstein-journals.org

In the broader context of green chemistry, research into transition-metal-free and electrochemical methods offers promising future directions. For instance, the one-pot synthesis of substituted 1,5-diketones, related in structural complexity, has been achieved under transition-metal-free conditions, highlighting a potential "green" approach. sigmaaldrich.com Furthermore, the electrocatalytic carboxylation of 2-amino-5-bromopyridine (B118841) using carbon dioxide in an ionic liquid has been demonstrated as an environmentally friendly method for producing nicotinic acid derivatives. researchgate.net The application of such principles to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.

Exploration of New Catalytic Systems and Methodologies

The functionalization of the this compound scaffold heavily relies on catalytic systems, particularly those based on palladium. Cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are instrumental in creating new carbon-carbon and carbon-nitrogen bonds, respectively, at the bromine-substituted position. researchgate.netresearchgate.netacs.orgresearchgate.net Future research will likely focus on developing more active, stable, and versatile catalysts to broaden the scope of these transformations.

For example, a palladium-catalyzed three-component reaction involving a radical-initiating C(sp3)-H activation has been explored for the functionalization of cyclic ethers, and while 2-bromopyridine (B144113) showed limited success in this specific system, the methodology itself points towards novel strategies for C-H functionalization. bohrium.com The use of a heterogeneous Pd/Al2O3 catalyst for Negishi coupling reactions under microwave irradiation has also been reported for the synthesis of bipyridines from 2-bromopyridine derivatives, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Beyond palladium, copper-catalyzed reactions are also gaining traction. For instance, copper(I)-catalyzed intramolecular oxidative C-H amidation and copper(II)-promoted one-pot reactions of 2-aminopyridines with alkynoic acids have been developed for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org The exploration of these and other transition-metal catalysts, such as nickel, for the functionalization of this compound could unlock new chemical space and enable the synthesis of previously inaccessible derivatives.

Expansion of Applications in Interdisciplinary Fields

The utility of this compound as a synthetic intermediate extends across several interdisciplinary fields, most notably in medicinal chemistry, agrochemicals, and materials science. researchgate.netchemimpex.comchemimpex.com

Medicinal Chemistry: Derivatives of this compound have shown significant potential as therapeutic agents. For instance, they are key building blocks for the synthesis of c-Met inhibitors, which are being investigated for the treatment of cancer. Another important application is in the development of inhibitors for the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex, a promising target for anticancer therapies. acs.org Furthermore, derivatives have been explored as inhibitors of Activin receptor-like kinase 2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva, a rare genetic disorder. acs.org Research into compounds with anti-inflammatory properties has also utilized this scaffold.

Agrochemicals: The pyridine (B92270) ring is a common feature in many agrochemicals. The use of this compound in the synthesis of novel fungicides has been reported, highlighting its potential in the development of new crop protection agents. researchgate.net

Materials Science: The structural and electronic properties of pyridine derivatives make them attractive for applications in materials science. While specific applications of this compound in this area are still emerging, related compounds are used in the development of functional materials.

The following table provides a summary of the interdisciplinary applications of this compound derivatives.

| Field | Application Area | Specific Target/Use |

| Medicinal Chemistry | Oncology | c-Met inhibitors, USP1/UAF1 inhibitors |

| Rare Diseases | ALK2 inhibitors for Fibrodysplasia Ossificans Progressiva | |

| Inflammation | Anti-inflammatory agents | |

| Agrochemicals | Crop Protection | Synthesis of fungicides |

| Materials Science | Functional Materials | Development of advanced materials |

Further Investigation into Structure-Activity Relationships of Derivatives

The biological activity of derivatives of this compound is intrinsically linked to their three-dimensional structure and the nature of their substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective molecules.

Several studies have shed light on the SAR of compounds derived from or related to this compound. For example, in a series of ALK2 inhibitors, the nature of the substituent on the pyridine ring was found to significantly impact the inhibitor's potency and selectivity. acs.org Similarly, a detailed SAR study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors revealed key structural features required for high potency. acs.org

The influence of substituent position and electronic properties is also a critical factor. A study on the antiproliferative activity of various pyridine derivatives demonstrated that the number and placement of substituents play a vital role in determining their efficacy. mdpi.com In the context of anti-cryptosporidium agents, it was found that a 2-benzyl group on a related heterocyclic system was able to maintain the compound's potency. nih.gov

Future research in this area will involve the synthesis of diverse libraries of this compound derivatives with systematic variations in their substituents. The biological and chemical activities of these compounds will then be evaluated to build comprehensive SAR models. These models will, in turn, guide the design of next-generation compounds with improved properties.

Integration with High-Throughput Experimentation and Automated Synthesis

The discovery and optimization of novel reactions and bioactive molecules based on the this compound scaffold can be significantly accelerated through the integration of high-throughput experimentation (HTE) and automated synthesis.

HTE allows for the rapid screening of a large number of reaction conditions or compounds. For instance, a high-throughput screen of over 400,000 compounds was instrumental in identifying the initial hits that led to the development of potent USP1/UAF1 inhibitors, a class of compounds that includes derivatives of benzyloxypyridine. acs.org The development of small molecule libraries for lead generation in drug discovery often relies on a limited set of robust and reliable reactions, such as the palladium-catalyzed couplings that are frequently used to functionalize this compound. whiterose.ac.uk

Automated synthesis platforms, including flow chemistry systems, offer precise control over reaction parameters, improved safety, and the potential for telescoped multi-step syntheses without the need for intermediate purification. The use of flow synthesis has been demonstrated for the preparation of complex molecules like (±)-oxomaritidine, indicating the potential for applying these techniques to the synthesis of this compound derivatives. kuleuven.be

By combining HTE for rapid screening with automated synthesis for the efficient production of compound libraries, researchers can explore a much larger chemical space and accelerate the discovery-to-development pipeline for new materials and therapeutic agents derived from this compound.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Benzyloxy-5-bromopyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination or substitution reactions on pyridine derivatives. For example:

- Step 1: Start with 2-hydroxy-5-bromopyridine. Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Optimize reaction temperature (80–100°C) and solvent polarity to enhance substitution efficiency. Monitor progress via TLC or HPLC.

- Step 3: Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of the benzyloxy group.

- Confirm regioselectivity via -NMR (e.g., aromatic proton splitting patterns) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- - and -NMR to confirm substitution patterns. The benzyloxy group shows characteristic peaks at δ 5.2–5.4 ppm () and aromatic protons at δ 7.2–8.0 ppm .

- - COSY or NOESY to resolve overlapping signals.

- X-ray Crystallography:

- Mass Spectrometry:

- High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can researchers ensure purity and stability during storage of this compound?

Methodological Answer:

- Purification: Recrystallize from ethanol/water mixtures or use preparative HPLC for high-purity (>98%) samples.

- Storage:

- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation.

- Avoid exposure to moisture or light, which may hydrolyze the benzyloxy group or cause bromine displacement .

Advanced Research Questions

Q. How does the electronic effect of the benzyloxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insight: The electron-donating benzyloxy group at the 2-position activates the pyridine ring toward electrophilic substitution but may sterically hinder coupling at the 5-bromo position.

- Experimental Design:

Q. What strategies resolve contradictions in reported reaction yields for this compound in multicomponent reactions?

Methodological Answer:

- Root Cause Analysis:

- Compare reaction scales: Microscale (mg) may show higher yields due to better mixing vs. bulk synthesis.

- Check purity of starting materials (e.g., residual solvents in benzyl bromide may inhibit catalysis).

- Resolution Workflow:

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.